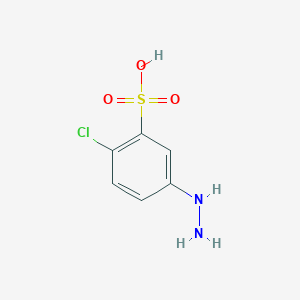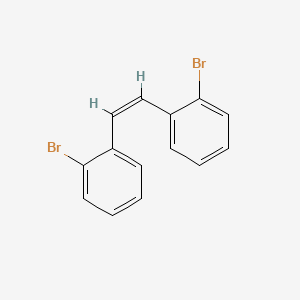
(Z)-2,2'-Dibromostilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2,2’-Dibromostilbene is an organic compound that belongs to the stilbene family Stilbenes are a group of compounds characterized by a 1,2-diphenylethylene structure The (Z)-2,2’-Dibromostilbene variant specifically has two bromine atoms attached to the 2 and 2’ positions of the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,2’-Dibromostilbene typically involves the bromination of stilbene. One common method is the addition of bromine (Br2) to stilbene in a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of (Z)-2,2’-Dibromostilbene may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2,2’-Dibromostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromo derivatives of stilbene oxide.
Reduction: Reduction reactions can convert (Z)-2,2’-Dibromostilbene to (Z)-2,2’-Dihydroxystilbene.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
The major products formed from these reactions include dibromo derivatives, dihydroxy derivatives, and various substituted stilbenes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2,2’-Dibromostilbene is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of (Z)-2,2’-Dibromostilbene are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are investigated for their potential therapeutic applications. For example, some derivatives may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, (Z)-2,2’-Dibromostilbene is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which (Z)-2,2’-Dibromostilbene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2,2’-Dibromostilbene: The trans isomer of (Z)-2,2’-Dibromostilbene, with different spatial arrangement of the bromine atoms.
2,2’-Dichlorostilbene: A similar compound with chlorine atoms instead of bromine.
2,2’-Diiodostilbene: A similar compound with iodine atoms instead of bromine.
Uniqueness
(Z)-2,2’-Dibromostilbene is unique due to its specific (Z)-configuration, which affects its chemical reactivity and physical properties. The presence of bromine atoms also imparts distinct electronic characteristics, making it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
Molekularformel |
C14H10Br2 |
|---|---|
Molekulargewicht |
338.04 g/mol |
IUPAC-Name |
1-bromo-2-[(Z)-2-(2-bromophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10Br2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H/b10-9- |
InChI-Schlüssel |
CAQJRIYIZUQIHV-KTKRTIGZSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C\C2=CC=CC=C2Br)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine](/img/structure/B14639016.png)
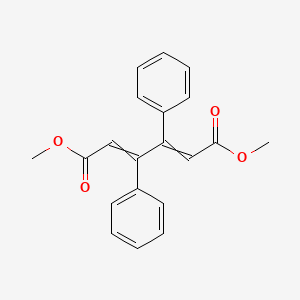
![2-Chloro-4-[(methylsulfanyl)methyl]phenol](/img/structure/B14639033.png)
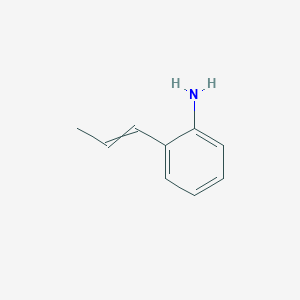
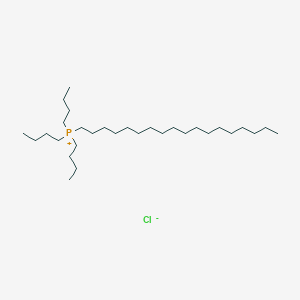
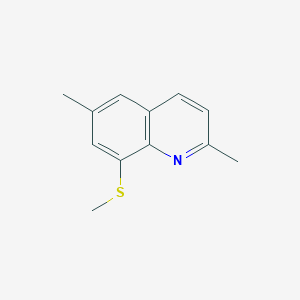
![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)
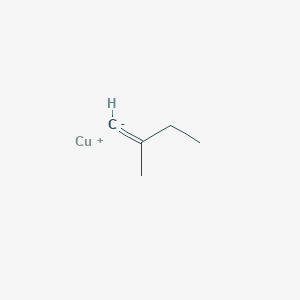
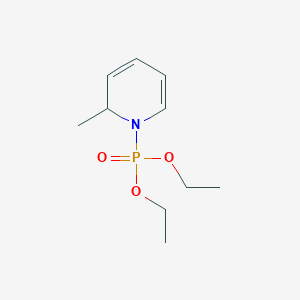
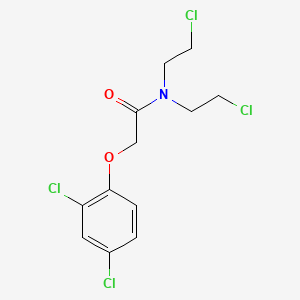
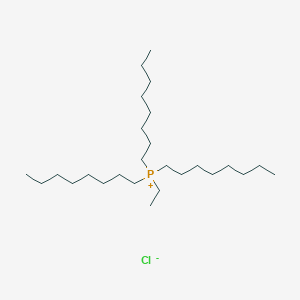
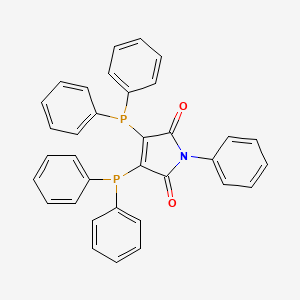
![4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-](/img/structure/B14639109.png)
